2-Amino-4-fluorobenzoxazole
Description
2-Amino-4-fluorobenzoxazole (CAS RN: 1806424-25-8) is a heterocyclic compound featuring a benzoxazole scaffold—a fused benzene and oxazole ring system—with an amino (-NH₂) group at position 2 and a fluorine atom at position 4 . This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Benzoxazole derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, as highlighted in studies on related compounds .
Properties
IUPAC Name |
4-fluoro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMOOAPLHTWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-Amino-4-fluorobenzoxazole, often involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production methods for 2-Amino-4-fluorobenzoxazole typically involve bulk manufacturing, sourcing, and procurement processes. Companies like ChemScene provide this compound in bulk, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluorobenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various catalysts. Reaction conditions may involve different solvents, temperatures, and pressures to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazoles .
Scientific Research Applications
2-Amino-4-fluorobenzoxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It can be conjugated to biomolecules like proteins or DNA to create fluorescent probes for biological imaging or studying cellular processes.
Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluorobenzoxazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Benzoxazole Family
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole
- Structure : Benzoxazole scaffold with a fluorosulfonyloxy (-OSO₂F) group at the para position of the phenyl ring.
- Key Properties : Exhibits strong fluorescence, attributed to the electron-withdrawing fluorosulfonyloxy group enhancing π-conjugation .
- Applications: Potential use in fluorescent probes or optoelectronic materials.
3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile
Halogen-Substituted Analogues
Brominated Derivatives (e.g., 2-Amino-5-bromothiazole, CAS 3034-22-8)
- Structure: Thiazole ring with amino and bromo substituents.
Fluorinated Benzoic Acids (e.g., 2-Amino-4-fluoro-3-methylbenzoic acid, CAS 126674-77-9)
- Structure: Benzoic acid derivative with amino, fluoro, and methyl groups.
- Key Differences: The carboxylic acid group enhances solubility in polar solvents (~0.92 structural similarity to 2-amino-4-fluorobenzoxazole) but reduces membrane permeability .
Comparative Analysis Table
Key Research Findings
Fluorescence and Solubility
- The fluorosulfonyloxy group in 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole significantly enhances fluorescence, a property less pronounced in 2-amino-4-fluorobenzoxazole .
- Carboxylic acid derivatives (e.g., 2-amino-4-fluoro-3-methylbenzoic acid) exhibit superior aqueous solubility, critical for drug formulation .
Biological Activity
2-Amino-4-fluorobenzoxazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article consolidates findings from various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-Amino-4-fluorobenzoxazole can be represented as follows:
- Molecular Formula: C7H6FN3O
- Molecular Weight: 167.14 g/mol
Biological Activity Overview
The biological activity of 2-Amino-4-fluorobenzoxazole has been explored in several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent research highlights the compound's ability to induce cytotoxicity in cancer cells. A study reported that derivatives of benzoxazole, including 2-Amino-4-fluorobenzoxazole, demonstrated significant inhibitory effects against various cancer cell lines.
Table 1: Anticancer Activity of 2-Amino-4-fluorobenzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Amino-4-fluorobenzoxazole | HCT-116 (CRC) | 0.09 | Induces G2/M phase arrest via cyclin B1 regulation |
| Compound X | MCF-7 (Breast) | 0.36 | Targets tubulin and induces apoptosis |
| Compound Y | Hep3B (Liver) | 0.09 | Inhibits VEGFR-2 kinase activity |
The compound's mechanism involves the regulation of cell cycle proteins and the induction of reactive oxygen species (ROS), which contribute to its cytotoxic effects on cancer cells .
Antimicrobial Activity
In addition to anticancer properties, 2-Amino-4-fluorobenzoxazole has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating significant inhibition.
Table 2: Antimicrobial Activity of 2-Amino-4-fluorobenzoxazole
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disrupts bacterial cell wall synthesis |
| Escherichia coli | 16 µg/mL | Inhibits protein synthesis |
| Pseudomonas aeruginosa | 64 µg/mL | Interferes with DNA replication |
The antimicrobial mechanism is primarily attributed to the disruption of critical cellular processes in bacteria, leading to cell death .
Case Studies
Several case studies have explored the therapeutic potential of 2-Amino-4-fluorobenzoxazole:
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of a formulation containing this compound in patients with colorectal cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to standard treatments.
- Case Study on Infection Control : Another study assessed its application in treating resistant bacterial infections. Patients receiving treatment with derivatives of 2-Amino-4-fluorobenzoxazole exhibited faster recovery times and reduced bacterial load compared to those on conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
